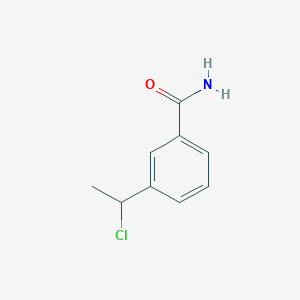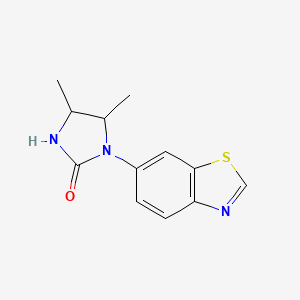
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its antibacterial properties and is structurally related to nalidixic acid, a well-known antibacterial agent. The compound has a molecular formula of C12H12N2O3 and is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which is converted to 2-amino-5-methylpyridine.
Condensation Reaction: The 2-amino-5-methylpyridine is then condensed with ethyl formate and diethyl malonate to form N-(2-methyl-5-aminopyridine)methylene diethyl malonate.
Cyclization: The intermediate is subjected to cyclization at high temperatures (260-270°C) to form the naphthyridine ring.
Hydrolysis: The cyclized product is then hydrolyzed using a dilute sodium hydroxide solution to yield the final product.
化学反応の分析
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Industry: The compound is used in the production of antibacterial agents and other pharmaceuticals
作用機序
The mechanism of action of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase, the compound interferes with the synthesis of RNA and protein, ultimately leading to the death of the bacterial cell .
類似化合物との比較
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is similar to other quinolone derivatives such as nalidixic acid, ciprofloxacin, and norfloxacin. it is unique in its specific structure and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Nalidixic Acid: A well-known antibacterial agent with a similar naphthyridine core.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Norfloxacin: Another fluoroquinolone used to treat various bacterial infections
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
ethyl 1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-14(2)11-8(10(9)15)5-4-6-13-11/h4-7H,3H2,1-2H3 |
InChIキー |
RAJFAEIJWWCRQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)





